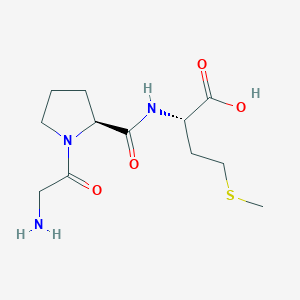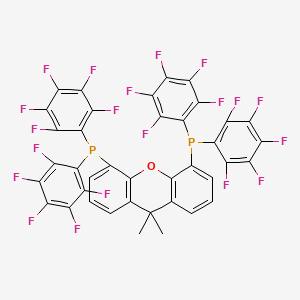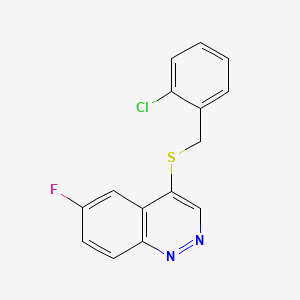
Gly-Pro-Met
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Gly-Pro-Met can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed to protect the amino groups during the synthesis . The general steps include:
Loading the first amino acid: onto the resin.
Deprotecting the Fmoc group: to expose the amino group.
Coupling the next protected amino acid: using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repeating the deprotection and coupling steps: until the desired peptide sequence is obtained.
Cleaving the peptide: from the resin and removing the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. SPPS is preferred for its efficiency and ability to produce high-purity peptides .
化学反応の分析
Types of Reactions
Gly-Pro-Met can undergo various chemical reactions, including:
Oxidation: Methionine residues in peptides are susceptible to oxidation, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid can oxidize methionine residues.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce oxidized methionine.
Hydrolysis conditions: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH) can cleave peptide bonds.
Major Products Formed
Methionine sulfoxide: Formed from the oxidation of methionine.
Hydrolyzed peptides: Resulting from the cleavage of peptide bonds under hydrolytic conditions.
科学的研究の応用
Gly-Pro-Met has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of functional foods, cosmetics, and pharmaceuticals.
作用機序
The biological activity of Gly-Pro-Met is primarily attributed to its antioxidant properties. The methionine residue plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. The peptide may also interact with specific molecular targets and signaling pathways, such as the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant proteins .
類似化合物との比較
Similar Compounds
Gly-Pro: A dipeptide with similar structural features but lacking the methionine residue.
Met-enkephalin: A pentapeptide (Tyr-Gly-Gly-Phe-Met) with analgesic properties.
Bradykinin: A nonapeptide involved in blood pressure regulation and inflammation.
Uniqueness
Gly-Pro-Met is unique due to the presence of methionine, which imparts distinct antioxidant properties. This sets it apart from other peptides like Gly-Pro and Met-enkephalin, which have different biological activities and applications .
特性
分子式 |
C12H21N3O4S |
|---|---|
分子量 |
303.38 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H21N3O4S/c1-20-6-4-8(12(18)19)14-11(17)9-3-2-5-15(9)10(16)7-13/h8-9H,2-7,13H2,1H3,(H,14,17)(H,18,19)/t8-,9-/m0/s1 |
InChIキー |
OCPPBNKYGYSLOE-IUCAKERBSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)
![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)
![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)



![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
